

Zipalertinib (CLN-081): A Technical Guide to its Discovery and Development

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zipalertinib (formerly CLN-081 or TAS-6417) is a novel, orally bioavailable, irreversible tyrosine kinase inhibitor (TKI) specifically designed to target epidermal growth factor receptor (EGFR) mutations, with a particular focus on exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC).[1] Patients with EGFR ex20ins mutations have historically had limited treatment options and poorer prognoses compared to those with more common EGFR mutations.[2] **Zipalertinib** was engineered to selectively inhibit these mutant forms of EGFR while sparing wild-type (WT) EGFR, aiming for a wider therapeutic window and a more manageable safety profile.[1][3] This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Zipalertinib**.

Chemical Structure and Properties

Zipalertinib is a synthetic organic compound with a unique pyrrolopyrimidine scaffold.

- IUPAC Name: N-[(8S)-4-amino-6-methyl-5-quinolin-3-yl-8,9-dihydropyrimido[5,4-b]indolizin-8-yl]prop-2-enamide
- Chemical Formula: C23H20N6O
- Molar Mass: 396.454 g⋅mol⁻¹



Preclinical Development In Vitro Studies

Cell Viability Assays

- Objective: To determine the inhibitory activity of Zipalertinib against various EGFR mutations.
- Methodology: Ba/F3 cells, a murine pro-B cell line, were engineered to express human EGFR with different mutations (including various ex20ins, L858R, del19, and T790M). Cell viability was assessed after treatment with **Zipalertinib**.
- Results: Zipalertinib demonstrated potent inhibition of various EGFR exon 20 insertion mutations with IC50 values significantly lower than that for wild-type EGFR, indicating a high degree of selectivity.

Table 1: In Vitro Inhibitory Activity of Zipalertinib (IC50, nM)

Cell Line/EGFR Mutation	Zipalertinib IC50 (nM)
Exon 20 Insertions	
D770_N771insSVD	45.4 ± 2.6
V769_D770insASV	86.5 ± 28.5
Other Mutations	
L858R	<100
Exon 19 Deletion	<100
L858R + T790M	<100
Exon 19 Del + T790M	<100
Wild-Type EGFR	
NHEK-Neo (WT)	>100

Data sourced from Hasako S, et al. Mol Cancer Ther. 2018.[4]



Western Blot Analysis

- Objective: To assess the effect of Zipalertinib on EGFR signaling pathways.
- Methodology: NSCLC cell lines expressing EGFR exon 20 insertions were treated with Zipalertinib. Cell lysates were then analyzed by Western blot to detect the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.
- Results: **Zipalertinib** effectively inhibited the phosphorylation of EGFR and downstream signaling molecules in a dose-dependent manner, leading to the activation of caspases, which are key mediators of apoptosis.[5]

In Vivo Studies

Patient-Derived Xenograft (PDX) Models

- Objective: To evaluate the anti-tumor efficacy of Zipalertinib in a more clinically relevant in vivo setting.
- Methodology: A PDX model for lung cancer harboring the EGFR V769_D770insASV mutation was utilized.
- Results: Zipalertinib treatment led to marked tumor regression in this PDX model, demonstrating its potent in vivo anti-cancer activity.

Clinical Development

The clinical development of **Zipalertinib** has been primarily investigated through the REZILIENT series of clinical trials.

REZILIENT1 (NCT04036682)

This is a Phase 1/2a, open-label, multicenter study to evaluate the safety, tolerability, pharmacokinetics, and efficacy of **Zipalertinib** in patients with locally advanced or metastatic NSCLC harboring EGFR exon 20 insertion mutations who have received prior systemic therapy.[6][7][8][9]

Study Design



The trial consisted of a dose-escalation phase (Phase 1) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 2a) to further evaluate safety and efficacy at the RP2D.[8] Patients received **Zipalertinib** orally twice daily (BID) in 21-day cycles.[10]

Key Eligibility Criteria

- Histologically or cytologically confirmed recurrent or metastatic NSCLC with a documented EGFR exon 20 insertion mutation.
- · At least one prior line of platinum-based chemotherapy.
- Measurable disease per RECIST v1.1.
- ECOG performance status of 0 or 1.

Pharmacokinetics

Blood samples were collected to determine the pharmacokinetic profile of **Zipalertinib**. The concentrations were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[11]

Efficacy Results (Phase 1/2a)

Table 2: Efficacy of **Zipalertinib** in the REZILIENT1 Trial (Phase 1/2a)



Efficacy Endpoint	All Dose Levels (n=73)	100 mg BID (n=39)
Objective Response Rate (ORR)	38.4%	41.0%
Confirmed Partial Response (PR)	38.4%	41.0%
Stable Disease (SD)	57.5%	-
Progressive Disease (PD)	4.1%	-
Median Duration of Response (DOR)	10 months	Not Reached
Median Progression-Free Survival (PFS)	10 months	12 months

Data from Piotrowska Z, et al. J Clin Oncol. 2023.[7]

Safety and Tolerability (Phase 1/2a)

Zipalertinib was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were low-grade and manageable.

Table 3: Common Treatment-Related Adverse Events (TRAEs) in REZILIENT1 (Phase 1/2a)

Adverse Event	Any Grade	Grade ≥3
Rash	80%	0% (at ≤100 mg BID)
Paronychia	32%	-
Diarrhea	30%	3%
Fatigue	21%	-
Anemia	-	10%

Data from Piotrowska Z, et al. J Clin Oncol. 2023.[7]



REZILIENT2 (NCT05967689)

This is a Phase 2b study evaluating the efficacy and safety of **Zipalertinib** in patients with NSCLC harboring EGFR ex20ins and other uncommon EGFR mutations, including those with brain metastases.[12]

REZILIENT3 (NCT05973773)

This is a global Phase 3 trial evaluating **Zipalertinib** in combination with chemotherapy as a first-line treatment for patients with locally advanced or metastatic non-squamous NSCLC with EGFR exon 20 insertion mutations.[3]

Visualizations Signaling Pathway

Activates Activates Intracellular Space Cell Membrane Downstream Signaling Constitutively RAS-RAF-MEK-ERK Activates Pathway Wild-Type EGFR Binds Extracellular Space Survival, Growth EGF Ligand **Spares** PI3K-AKT-mTOR Binds EGFR with Constitutively Activates Irreversibly Inhibits



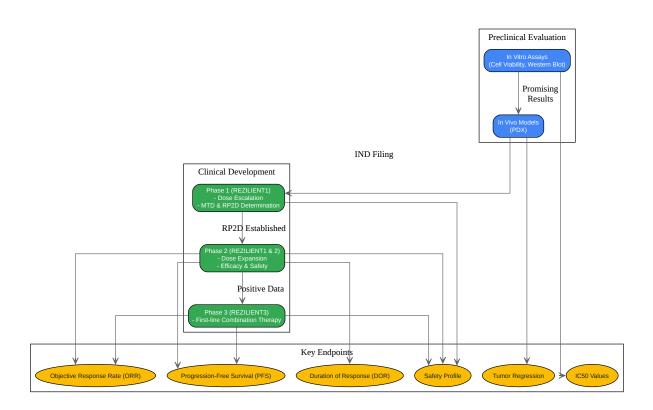


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Caption: EGFR signaling pathway and the mechanism of action of Zipalertinib.

Experimental Workflow





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Caption: A generalized workflow for the discovery and development of **Zipalertinib**.



Conclusion

Zipalertinib has emerged as a promising targeted therapy for patients with NSCLC harboring EGFR exon 20 insertion mutations.[7] Its high selectivity for mutant EGFR over wild-type translates into a favorable safety profile with encouraging anti-tumor activity.[7] Ongoing clinical trials will further delineate its role in various treatment settings, including as a first-line therapy in combination with chemotherapy. The development of **Zipalertinib** represents a significant advancement in precision oncology for a patient population with a historically high unmet medical need.

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